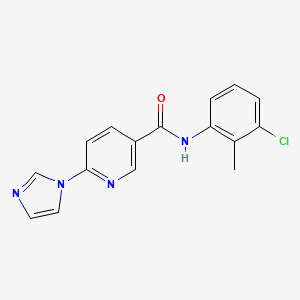

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide

Description

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide is a nicotinamide derivative featuring a 3-chloro-2-methylphenyl substituent and a 1H-imidazol-1-yl group attached to the pyridine ring. Chlorinated aromatic groups, as seen here, are common in pesticides and bioactive molecules due to their lipophilicity and stability .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-13(17)3-2-4-14(11)20-16(22)12-5-6-15(19-9-12)21-8-7-18-10-21/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFHFIOEEJJJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 6-bromo-nicotinamide.

Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with 6-bromo-nicotinamide under specific conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with imidazole to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in substituents or core structures. Key examples from the evidence include:

Table 1: Structural and Functional Comparison

Key Observations:

Imidazole vs. Pyrazole: The imidazole group (present in the target compound) has two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to pyrazole. This could influence receptor binding or metabolic stability in biological systems .

Agrochemical Relevance :

- Compounds like flutolanil and cyprofuram () demonstrate that chloroaryl and amide functionalities are critical for pesticidal activity. The target compound’s structural similarity suggests possible utility in pest or fungal control, though direct evidence is lacking .

Research Findings and Limitations

- Structural inferences are drawn from analogs.

- Applications : While pesticidal uses are plausible due to structural parallels with compounds, further studies are needed to confirm efficacy and mode of action.

Biological Activity

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

- IUPAC Name : this compound

- Molecular Formula : C13H12ClN5O

- Molecular Weight : 275.73 g/mol

The presence of both the imidazole and nicotinamide moieties contributes to its biological activity, which includes antibacterial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Candida albicans | 18 |

| Pseudomonas aeruginosa | 22 |

The compound demonstrated a notable inhibitory effect against gram-positive and gram-negative bacteria, as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A case study involving human lung carcinoma cells (A549) revealed that:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis through mitochondrial pathways.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity and leading to cell death in pathogenic organisms.

- DNA Interaction : The nicotinamide moiety may facilitate interactions with DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Summary of Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

- Antimicrobial Efficacy : Effective against multiple bacterial strains and fungi.

- Anticancer Potential : Induces apoptosis in cancer cell lines with a favorable IC50.

- Mechanistic Pathways : Involves enzyme inhibition and oxidative stress induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.